1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol
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Overview
Description
1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol is a chemical compound with the molecular formula C11H13N3O3 It is characterized by the presence of a phenyltriazole ring attached to a propane-1,2,3-triol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol typically involves the reaction of phenyltriazole with propane-1,2,3-triol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to optimize the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust equipment. Continuous flow reactors are often employed to ensure consistent production and quality control. The use of automated systems for monitoring and adjusting reaction parameters is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenyltriazole ring can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The phenyltriazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Glycerol (Propane-1,2,3-triol): A simple triol compound used in various industrial and pharmaceutical applications.
Phenyltriazole: A compound with a similar triazole ring structure but without the propane-1,2,3-triol backbone.
Uniqueness
1-(2-Phenyltriazol-4-yl)propane-1,2,3-triol is unique due to the combination of the phenyltriazole ring and the propane-1,2,3-triol backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
15476-35-4 |
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Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-(2-phenyltriazol-4-yl)propane-1,2,3-triol |
InChI |
InChI=1S/C11H13N3O3/c15-7-10(16)11(17)9-6-12-14(13-9)8-4-2-1-3-5-8/h1-6,10-11,15-17H,7H2 |
InChI Key |
BAAINTSMEYOAIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(C(CO)O)O |
Origin of Product |
United States |
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